molecular formula C5H4BrF2NS B15307684 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole

5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole

Cat. No.: B15307684
M. Wt: 228.06 g/mol
InChI Key: KSPVWVQUKNKFNS-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole (CAS 1319255-36-1) is a high-value halogenated heterocyclic compound designed for advanced research and development, particularly in medicinal chemistry. This reagent features a thiazole core, a privileged scaffold in drug discovery known for its broad biological activities, which includes presence in more than 18 FDA-approved drugs . The specific substitution pattern with a bromo group at the 5-position and a 1,1-difluoroethyl group at the 2-position makes it a versatile synthetic intermediate for constructing more complex, biologically active molecules . The thiazole ring is a quintessential pharmacophore with demonstrated applications in developing anticancer, antimicrobial, antifungal, and anti-inflammatory agents . As a building block, this compound is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira), where the bromo moiety acts as a handle for further functionalization, allowing researchers to explore novel chemical space in their quest for new therapeutic candidates . Handling and Storage: For optimal stability, this product should be stored in an inert atmosphere at freezer temperatures (under -20°C) and may require cold-chain transportation . Important Notice: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

Molecular Formula

C5H4BrF2NS

Molecular Weight

228.06 g/mol

IUPAC Name

5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole

InChI

InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3

InChI Key

KSPVWVQUKNKFNS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)(F)F

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis and Modified Approaches

The classical Hantzsch thiazole synthesis remains a foundational route for constructing the thiazole ring. For 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole, this method involves the condensation of a brominated α-haloketone with a thioamide bearing the difluoroethyl group. Key steps include:

  • Precursor Preparation : α-Bromoacetophenone derivatives are reacted with 1,1-difluoroethylthioamide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Cyclization : The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.

A critical modification involves the use of silver carbonate (Ag₂CO₃) or ammonium persulfate ((NH₄)₂S₂O₈) as oxidants to enhance cyclization efficiency. For example, (NH₄)₂S₂O₈ in DMSO at 80°C under argon achieves yields up to 89% for analogous difluoro-substituted thiazoles. Challenges include steric hindrance from the difluoroethyl group, which may necessitate elevated temperatures (80–100°C) and extended reaction times (8–12 hours).

Table 1: Hantzsch Synthesis Optimization Parameters

Parameter Conditions Yield (%) Source
Oxidant (NH₄)₂S₂O₈ (3.0 equiv) 89
Solvent DMSO 89
Temperature 80°C 89
Atmosphere Argon 89
Alternative Oxidant AgNO₃ (10 mol%) 75

Recent advances in radical chemistry have enabled the direct introduction of difluoroalkyl groups into heterocycles. For this compound, a decarboxylative approach using α,α-difluorophenylacetic acid as a radical precursor has shown promise:

  • Radical Generation : α,α-Difluorophenylacetic acid undergoes decarboxylation in the presence of (NH₄)₂S₂O₈, producing a difluoroarylmethyl radical.
  • Thiazole Functionalization : The radical intermediates couple with bromothiazole precursors via a proposed mechanism involving:
    • Radical addition to the thiazole’s C2 position.
    • Intramolecular cyclization and oxidation to yield the final product.

This method avoids transition metals, making it advantageous for pharmaceutical applications. However, electron-withdrawing substituents like bromine at the thiazole’s C5 position reduce yields (56–75%) due to destabilized radical intermediates.

Table 2: Radical Pathway Performance with Varying Substituents

Substituent Position Yield (%) Notes Source
Para-Bromo 75 Optimal electronic effects
Meta-Bromo 56 Steric hindrance
Ortho-Bromo 52 Severe steric hindrance

Cross-Coupling Strategies for Late-Stage Functionalization

Palladium-catalyzed cross-coupling reactions offer a modular route to install bromine or difluoroethyl groups post-thiazole formation:

  • Suzuki-Miyaura Coupling : A bromine-free thiazole intermediate undergoes coupling with arylboronic acids containing the difluoroethyl moiety. This method requires precise control over catalytic systems (e.g., Pd(PPh₃)₄, K₂CO₃) to prevent defluorination.
  • Buchwald-Hartwig Amination : While less common, this approach enables nitrogen-based functionalization but is limited by the reactivity of difluoroethyl amines.

Challenges include competing side reactions such as homocoupling and catalyst deactivation by fluorine atoms. Recent patents highlight the use of fluorinated ligands to stabilize palladium complexes, improving yields to 60–70%.

Mechanistic Insights and Side-Reaction Mitigation

The presence of both bromine and fluorine atoms introduces unique reactivity constraints:

  • Electrophilic Aromatic Substitution : Bromination at C5 is typically achieved using N-bromosuccinimide (NBS) in acetic acid, but over-bromination must be controlled via low temperatures (0–5°C).
  • Radical Quenching : Additives like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl-oxidanyl) suppress unwanted radical pathways, as demonstrated by the inhibition of product formation in control experiments.

Table 3: Common Side Reactions and Solutions

Side Reaction Mitigation Strategy Efficacy Source
Over-bromination Low-temperature NBS addition High
Defluorination Fluorine-stable catalysts (e.g., Ag) Moderate
Homocoupling Excess boronic acid High

Scalability and Industrial Considerations

Scale-up of this compound synthesis requires addressing:

  • Solvent Selection : DMSO, while effective in lab-scale reactions, poses disposal challenges. Alternatives like acetonitrile or ethyl acetate are being explored.
  • Catalyst Recovery : Silver-based catalysts are costly; recent efforts focus on recyclable heterogeneous catalysts (e.g., Ag nanoparticles on silica).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted thiazoles, sulfoxides, sulfones, and thiazolidines.

Scientific Research Applications

Chemistry: 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is used as a building block in the synthesis of various heterocyclic compounds. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and difluoroethyl groups can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 5-Bromo-2-(chloromethyl)-1,3-thiazole (CAS 50398-74-8): Replacing the 1,1-difluoroethyl group with a chloromethyl group reduces electron-withdrawing effects, as fluorine’s electronegativity is absent. The chloromethyl group also enhances electrophilicity at the 2-position, making it more reactive in alkylation reactions . Molecular Weight: 212.5 g/mol vs. 197.63 g/mol for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole . Bioactivity: Chloromethyl derivatives are less lipophilic (XLogP3: 2.2 vs.
  • This structural modification impacts Suzuki coupling or nucleophilic aromatic substitution reactions .

Positional Isomerism

  • 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS 1784839-43-5): Bromine at the 2-position (instead of 5) alters regioselectivity in cross-coupling reactions.

Comparison with 1,3,4-Thiadiazole Derivatives

Thiadiazoles, which contain an additional nitrogen atom, exhibit distinct electronic and biological properties:

  • 5-Bromo-1,3,4-thiadiazole Derivatives :
    • Inhibitory Activity : 1,3-Thiazoles (e.g., this compound) demonstrate superior in vitro inhibitory activity compared to 1,3,4-thiadiazoles due to reduced ring strain and enhanced π-π stacking capabilities .
    • Synthetic Flexibility : Bromine in thiadiazoles (e.g., 2-bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole) undergoes rapid substitution with secondary amines, whereas thiazoles require harsher conditions due to lower electrophilicity .

Q & A

Basic: What are the established synthetic routes for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole?

The synthesis typically involves bromination of a thiazole precursor. A validated method for analogous compounds (e.g., 2-bromo-4-phenyl-1,3-thiazole) involves reacting a 2-amino-thiazole derivative with copper(I) bromide (CuBr) and n-butyl nitrite in acetonitrile at 333 K . For this compound, modifications may include substituting the amino group with a difluoroethyl moiety via nucleophilic displacement. Key steps:

Precursor preparation : Start with 2-(1,1-difluoroethyl)-1,3-thiazole.

Bromination : Use CuBr/n-butyl nitrite under controlled heating.

Purification : Column chromatography (e.g., silica gel with heptane/ethyl acetate) or recrystallization from hexane .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., bromine, difluoroethyl groups). 19^{19}F NMR confirms fluorine environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C5_5H5_5BrF2_2NS: ~245 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement, as seen in similar thiazole derivatives (e.g., bond angles, dihedral twists) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Elevated temperatures (e.g., 333 K) enhance reaction rates but may require monitoring for side reactions (e.g., over-bromination) .
  • Catalyst : CuBr stoichiometry (1:1.6 molar ratio of precursor to CuBr) balances reactivity and cost.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Purification : Gradient elution in chromatography minimizes co-elution of byproducts. Yield improvements (e.g., from 53% to >70%) are achievable via iterative parameter adjustments .

Advanced: How to resolve contradictions in reported biological activity data for halogenated thiazoles?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability.
  • Structural Analogs : Compare with compounds like 2-bromo-4-(trifluoromethyl)-1,3-thiazole, where trifluoromethyl groups enhance lipophilicity and activity .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple studies to identify outliers.
  • Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., Acta Cryst.) over commercial sources .

Advanced: What computational strategies predict the biological targets of this compound?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) or receptors. Validate with DFT calculations for electronic properties.
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends in analogs .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP, bioavailability) to prioritize targets .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Systematic Substitution : Replace bromine with other halogens (Cl, I) or functional groups (NH2_2, SH) .

Bioassays : Test derivatives against panels (e.g., NCI-60 cancer lines) for cytotoxicity.

Electron-Withdrawing Groups : Evaluate difluoroethyl vs. trifluoromethyl effects on target binding .

Crystallographic Data : Compare active/inactive analogs’ crystal structures to identify critical interactions (e.g., π-stacking, hydrogen bonds) .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of brominated thiazoles.
  • Storage : Inert atmosphere (N2_2) at 253–298 K, away from oxidizers .

Advanced: How to analyze unexpected byproducts in its synthesis?

  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Isolation : Preparative HPLC or TLC to separate byproducts.
  • Mechanistic Studies : Probe reaction intermediates using 11^{11}B or 19^{19}F NMR for fluorine migration .

Basic: What are the key applications of this compound in drug discovery?

  • Scaffold for Antibacterials : Halogenated thiazoles inhibit bacterial enzymes (e.g., penicillin-binding proteins) .
  • Anticancer Agents : Bromine enhances DNA intercalation or topoisomerase inhibition .
  • Protease Inhibitors : Thiazole cores disrupt viral protease active sites .

Advanced: How to validate its metabolic stability in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life.
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms.
  • Metabolite ID : Use HR-MS/MS to detect hydroxylation or defluorination products .

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